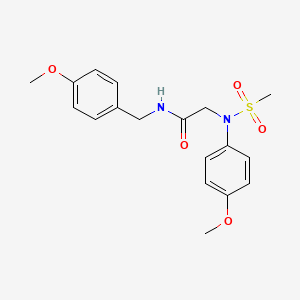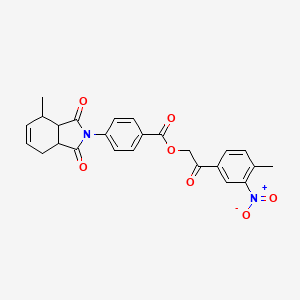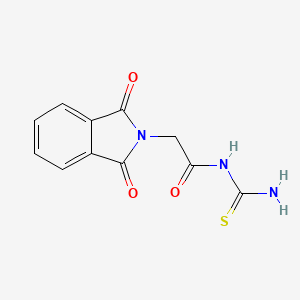![molecular formula C19H20N2O3 B3934778 (3,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3934778.png)
(3,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
Overview
Description
(3,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, commonly known as DPM, is a synthetic compound that has been widely used in scientific research for its unique properties. DPM belongs to a class of compounds known as alpha-ketophenyl derivatives and has been found to have a wide range of potential applications in various fields of research.
Mechanism of Action
The mechanism of action of DPM is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. DPM has been found to have a high affinity for certain receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
DPM has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. DPM has also been found to have neuroprotective effects, potentially making it a useful therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPM in laboratory experiments is its unique properties, which make it a useful tool for a wide range of applications. However, one of the limitations of using DPM is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on DPM, including the development of new synthetic methods for its preparation, the investigation of its potential therapeutic applications, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the potential advantages and limitations of using DPM in laboratory experiments.
Scientific Research Applications
DPM has been found to have a wide range of potential applications in scientific research, including as a fluorescent probe for the detection of DNA, as a potential anticancer agent, and as a potential therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-6-15(11-14(13)2)19(22)16-7-8-17(18(12-16)21(23)24)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJZTZYGQXBZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3934700.png)
![butyl 4-({4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3934705.png)

![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934719.png)
![N~1~-(4-chlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3934721.png)
![6-tert-butyl-N-ethyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934742.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B3934743.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3934746.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopropylbenzamide](/img/structure/B3934749.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3934755.png)



![2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3934798.png)